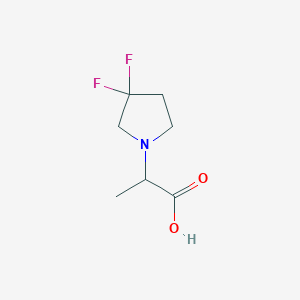

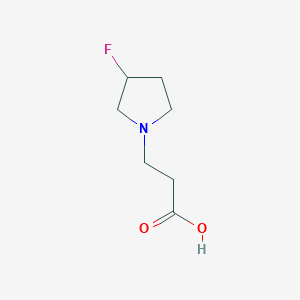

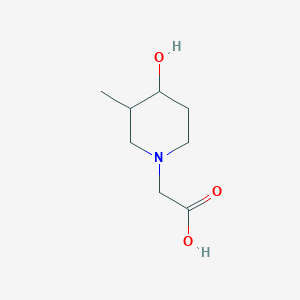

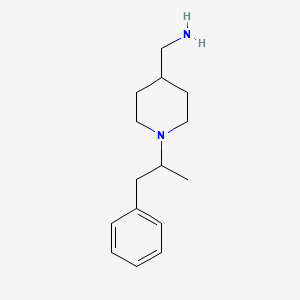

(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of rufinamide, a related compound, involves reacting 2,6-difluorobenzyl azide and propiolic acid in a mixture of alcohol and water to produce 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid .Aplicaciones Científicas De Investigación

Triazole Derivatives Development and Biological Activities

Triazoles, including structures similar to "(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine," have garnered significant interest due to their wide range of biological activities. A comprehensive review on triazole derivatives highlights their potential in developing new drugs with diverse biological activities. These compounds are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Triazoles' versatility stems from their structural variations, which allow for several biological interactions. The need for efficient, green chemistry approaches in synthesizing these compounds is emphasized, highlighting the importance of sustainable practices in drug development (Ferreira et al., 2013).

Environmental Remediation through Redox Mediators

The role of redox mediators in degrading organic pollutants, including those possibly related to triazole compounds, in wastewater treatment showcases another dimension of scientific research applications. Enzymatic remediation, enhanced by redox mediators, offers a promising approach to addressing the recalcitrant nature of certain pollutants. This method signifies the potential for applying triazole derivatives or related compounds in environmental clean-up efforts, improving the efficiency of removing hazardous substances from industrial effluents (Husain & Husain, 2007).

Synthesis Methods for Triazole Derivatives

Innovative synthesis methods for triazole derivatives, including 1,4-disubstituted 1,2,3-triazoles, have been extensively reviewed. These methods focus on enhancing the biological activity of triazole compounds, crucial for drug discovery and development. The review covers various synthetic routes, highlighting the significance of copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a pivotal reaction for creating triazole-based structures. This synthesis approach aligns with the green chemistry principle, aiming for efficiency and minimal environmental impact (Kaushik et al., 2019).

CO2 Capture and Conversion

The application of nitrogen-doped porous polymers, including triazole-based compounds, in CO2 capture and conversion is a notable advancement. These materials offer a sustainable solution for reducing atmospheric CO2 levels, addressing climate change challenges. The review emphasizes the development of triazine-, benzimidazole-, and triazole-based covalent organic polymers (COPs) with improved CO2 storage capacities. This research direction underscores the importance of triazole derivatives in creating next-generation materials for environmental sustainability (Mukhtar et al., 2020).

Propiedades

IUPAC Name |

[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCOJGMUFJCHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.